Z-Tyr-NH2
Overview
Description
Z-Tyr-NH2, also known as this compound, is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Z-Tyr-NH2, also known as N-acetyltyrosineamide , is a small aromatic peptide that primarily targets Protein Tyrosine Phosphatases (PTPs) . PTPs are highly regulated enzymes with diverse substrate specificity and play a crucial role in the Tyr phosphorylation status of cellular proteins . This process is exerted in holozoan organisms by the coordinated action of Protein Tyrosine Kinases (PTKs) and PTPs .
Mode of Action
The mode of action of this compound involves its interaction with PTPs. PTPs dephosphorylate specific phosphoTyr (pTyr) residues from protein substrates . The interaction of this compound with these targets leads to changes in the phosphorylation status of cellular proteins, which can influence various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Tyr phosphorylation/dephosphorylation pathway . This pathway is a regulatory mechanism of the responses of cells to physiological and pathological changes in their environment . It is exerted in holozoan organisms by the coordinated action of PTKs and PTPs .
Pharmacokinetics
Similar small aromatic peptides have been shown to permeate lipid bilayers, which could impact their bioavailability .
Result of Action
The result of this compound’s action on PTPs is the modulation of the Tyr phosphorylation status of cellular proteins. This can influence various cellular processes, including cell survival, growth, differentiation, and aging .
Biochemical Analysis
Biochemical Properties
Z-Tyr-NH2 interacts with a variety of enzymes, proteins, and other biomolecules. The phenol functionality in the side chain of this compound contributes to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . Additionally, this compound is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the nitration of this compound is a crucial oxidative post-translational modification of proteins involved in numerous physiological processes and diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound is involved in the oxidation of monophenols into catechols and the catechols further into corresponding benzoquinone products .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It is also involved in the two-step reaction of melanin synthesis and is considered as the key substance in the process of pigmentation and food browning in vertebrates .
Properties
IUPAC Name |
benzyl N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c18-16(21)15(10-12-6-8-14(20)9-7-12)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,20H,10-11H2,(H2,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPCVJYIWLEUBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318666 | |
Record name | benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19898-39-6 | |
Record name | NSC333738 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.